Cas no 33100-16-2 (Benzeneethanamine, N-methyl-2-nitro-)
33100-16-2 structure
Product Name:Benzeneethanamine, N-methyl-2-nitro-
CAS No:33100-16-2
MF:C9H12N2O2
MW:180.203782081604
CID:2822408
PubChem ID:21925651
Update Time:2025-04-21
Benzeneethanamine, N-methyl-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-N-(2-(2-nitrophenyl)ethyl)amine
- AKOS011839789
- Benzeneethanamine, N-methyl-2-nitro-
- 33100-16-2
- DTXSID90620231
- N-Methyl-2-(2-nitrophenyl)ethan-1-amine
- JKFQTSXUKNGFQF-UHFFFAOYSA-N
- SCHEMBL5108066
-
- Inchi: 1S/C9H12N2O2/c1-10-7-6-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3
- InChI Key: JKFQTSXUKNGFQF-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1CCNC)=O
Computed Properties
- Exact Mass: 180.089877630Da
- Monoisotopic Mass: 180.089877630Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 57.9Ų
Benzeneethanamine, N-methyl-2-nitro- Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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